molecular formula C9H9NO2 B1620787 2,5-Dimethoxyphenylisocyanide CAS No. 2008-60-8

2,5-Dimethoxyphenylisocyanide

Cat. No. B1620787
CAS RN: 2008-60-8
M. Wt: 163.17 g/mol
InChI Key: BSHOFTRXQXFKNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines has been reviewed in the literature . The synthetic phenethylamines represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities . A patent describes a method for preparing 2,5-dimethoxy phenylethylamine, which is an important pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethoxyphenylisocyanide is C9H9NO2 . Its molecular weight is 163.17 .


Chemical Reactions Analysis

The chemical reactions of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines have been analyzed in various studies . These compounds are part of a larger class of synthetic phenethylamines, which are obtained through chemical structure modifications of psychoactive substances .

Scientific Research Applications

Forensic Toxicology

2,5-Dimethoxyphenylisocyanide: plays a significant role in the field of forensic toxicology. It is used in the analysis of 2,5-dimethoxy-amphetamines and phenethylamines , which are often found in designer drugs . These compounds are structurally modified to enhance their pharmacological activities, making them a challenge to identify in biological matrices. Advanced analytical methods, such as gas chromatography or liquid chromatography combined with mass spectrometry, are employed to confirm the presence of these substances in biological samples .

Designer Drug Identification

The compound is integral in the identification of designer drugs, particularly those related to 2,5-dimethoxyphenethylamine (2,5-DMPEA) . These substances, due to their psychoactive and stimulant effects, are of concern in the illicit drug market. Analytical techniques are developed to differentiate 2,5-DMPEA from its regioisomers, which is crucial for law enforcement and public health agencies .

Analytical Chemistry

In analytical chemistry, 2,5-Dimethoxyphenylisocyanide is used to develop comprehensive analytical methods for newly emerging designer drugs. The focus is on enhancing the specificity and sensitivity of the assays to reduce false positives or negatives during drug screening tests .

Safety and Hazards

The safety data sheet for 2,5-Dimethoxyphenylisocyanide indicates that it is harmful and irritating to skin, eyes, and the respiratory system . It may have harmful effects if inhaled or swallowed .

properties

IUPAC Name

2-isocyano-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-8-6-7(11-2)4-5-9(8)12-3/h4-6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHOFTRXQXFKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374332
Record name 2,5-Dimethoxyphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2008-60-8
Record name 2,5-Dimethoxyphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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